molecular formula C27H29F2N3O10 B580098 Dolutegravir o-beta-D-glucuronide CAS No. 1485692-21-4

Dolutegravir o-beta-D-glucuronide

カタログ番号 B580098
CAS番号: 1485692-21-4
分子量: 593.537
InChIキー: SSPCEQPHKUWNFL-HSSNMISVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dolutegravir O-β-D-glucuronide is a metabolite of the HIV integrase inhibitor dolutegravir . It is formed from dolutegravir primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo but is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes .


Synthesis Analysis

The synthesis of Dolutegravir O-beta-D-Glucuronide involves complex chemical reactions . The chemical name for this compound is (2S,3S,4S,5R,6S)-6-(((4R,12aS)-9-((2,4-Difluorobenzyl)carbamoyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of Dolutegravir O-beta-D-Glucuronide is C26H27F2N3O11 . The molecular weight is 595.5 . The SMILES representation of the molecule is FC(C=C(C=C1)F)=C1CNC(C(C2=O)=CN(C[C@@]3([H])N(C@@HC)C4=O)C4=C2O[C@@H]5OC@@HO)O)C(O)=O)=O .


Chemical Reactions Analysis

Dolutegravir O-beta-D-Glucuronide is formed from dolutegravir primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo but is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes .


Physical And Chemical Properties Analysis

Dolutegravir O-beta-D-Glucuronide is a solid substance . It has a molecular weight of 595.5 and a molecular formula of C26H27F2N3O11 . It has a slight solubility in water when sonicated .

科学的研究の応用

Overview of Dolutegravir in HIV Treatment

Dolutegravir, an HIV integrase inhibitor, is notable for its potent antiviral activity and favorable safety profile. It has been compared with raltegravir, another integrase inhibitor, in the treatment of adults with HIV-1 infection. Studies like the SPRING-2 and SAILING trials have shown dolutegravir's effectiveness in achieving virological suppression and its minimal adverse effects in both treatment-naive and treatment-experienced patients. Notably, these studies observed no treatment-emergent resistance in patients with virological failure on dolutegravir, highlighting its strong resistance profile against HIV-1 (Raffi et al., 2013); (Cahn et al., 2013).

Pharmacokinetic and Pharmacodynamic Profile

Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) with a terminal elimination half-life of 13–14 hours, maintaining concentrations over the in vitro, protein-adjusted IC90 for more than 30 hours after a single dose. It exhibits a predictable pharmacokinetic profile and a well-defined exposure–response relationship. It is metabolized primarily through uridine diphosphate glucuronosyltransferase 1A1 and cytochrome P450 (CYP)-3A4, with low inter-subject variability compared to other INSTIs. Dolutegravir is generally well-tolerated, with increases in serum creatinine not associated with a decreased glomerular filtration rate or progressive renal impairment (Cottrell et al., 2013).

Efficacy in Various Patient Populations

Dolutegravir has demonstrated efficacy in a range of patient populations, including those who are antiretroviral-naive and those who have resistance to other integrase inhibitors. In the VIKING study, dolutegravir showed effectiveness in treatment-experienced subjects with raltegravir-resistant HIV Type 1 infection. These results indicate the broader applicability of dolutegravir in diverse HIV patient groups (Eron et al., 2012).

Dolutegravir in Combination Therapy

The combination of dolutegravir with other antiretroviral drugs, such as abacavir-lamivudine, has been studied extensively. This combination has been found to be more effective and to have a better safety profile compared to other regimens like efavirenz-tenofovir disoproxil fumarate-emtricitabine, offering a simplified treatment regimen for HIV-1 infection (Walmsley et al., 2013).

Resistance and Genetic Barriers

Dolutegravir's high barrier to resistance and its limited cross-resistance profile with other INSTIs make it a preferred choice in HIV treatment. Interestingly, clinical resistance mutations to dolutegravir in treatment-naive patients have not been widely observed, indicating its robustness against the development of drug resistance (Wainberg & Han, 2015).

Safety And Hazards

Dolutegravir O-beta-D-Glucuronide is not for human or veterinary use . It causes skin irritation and serious eye irritation . It is very toxic to aquatic life with long-lasting effects .

将来の方向性

The transition to dolutegravir-based antiretroviral therapy is being studied, with a focus on low- and middle-income countries . The transition aims to address the best practices and major challenges faced by HIV programs . The future priorities include identifying the remaining gaps in knowledge, research, monitoring, and surveillance on Dolutegravir and TLD transition .

特性

IUPAC Name

(1S,2R,3S,4R,5R)-5-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-2,3,4-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F2N3O10/c1-11-4-5-41-18-10-31-9-15(25(37)30-8-12-2-3-13(28)6-16(12)29)21(34)24(19(31)26(38)32(11)18)42-17-7-14(27(39)40)20(33)23(36)22(17)35/h2-3,6,9,11,14,17-18,20,22-23,33,35-36H,4-5,7-8,10H2,1H3,(H,30,37)(H,39,40)/t11-,14+,17-,18+,20-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPCEQPHKUWNFL-HSSNMISVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5CC(C(C(C5O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@@H]5C[C@@H]([C@H]([C@@H]([C@H]5O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F2N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dolutegravir o-beta-D-glucuronide

CAS RN

1485692-21-4
Record name Dolutegravir o-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485692214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOLUTEGRAVIR O-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAW8NTAVN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dolutegravir o-beta-D-glucuronide
Reactant of Route 2
Dolutegravir o-beta-D-glucuronide
Reactant of Route 3
Dolutegravir o-beta-D-glucuronide
Reactant of Route 4
Dolutegravir o-beta-D-glucuronide
Reactant of Route 5
Reactant of Route 5
Dolutegravir o-beta-D-glucuronide
Reactant of Route 6
Dolutegravir o-beta-D-glucuronide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。